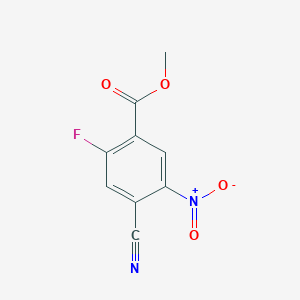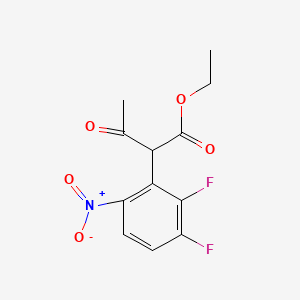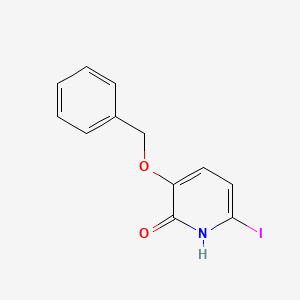
3-Benzyloxy-6-iodo-1H-pyridin-2-one
Overview
Description
3-Benzyloxy-6-iodo-1H-pyridin-2-one is a chemical compound with the molecular formula C12H10INO2 It is a derivative of pyridin-2-one, featuring a benzyloxy group at the 3-position and an iodine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one typically involves the following steps:
Starting Material: The synthesis begins with pyridin-2-one as the core structure.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 3-position through a nucleophilic substitution reaction.
Iodination: The iodine atom is introduced at the 6-position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-iodo-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) for introducing the iodine atom.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds for substitution reactions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
3-Benzyloxy-6-iodo-1H-pyridin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-iodo-1H-pyridin-2-one involves its interaction with molecular targets and pathways The benzyloxy and iodine groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1H-pyridin-2-one: Lacks the iodine atom at the 6-position.
6-Iodo-1H-pyridin-2-one: Lacks the benzyloxy group at the 3-position.
3-Methoxy-6-iodo-1H-pyridin-2-one: Features a methoxy group instead of a benzyloxy group at the 3-position.
Uniqueness
3-Benzyloxy-6-iodo-1H-pyridin-2-one is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-iodo-3-phenylmethoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c13-11-7-6-10(12(15)14-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMHYUMUZBYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(NC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




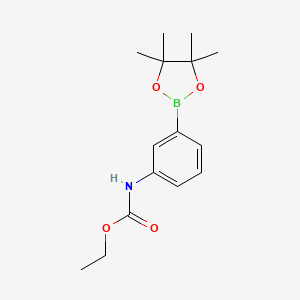
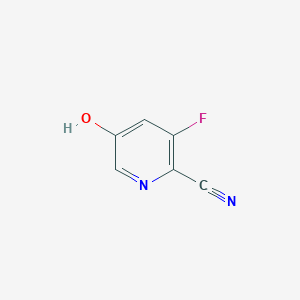

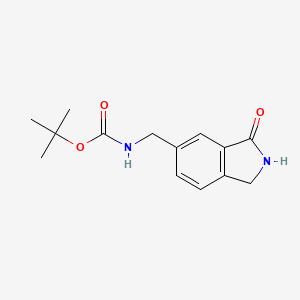
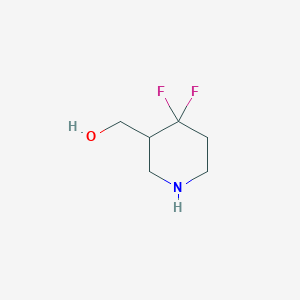
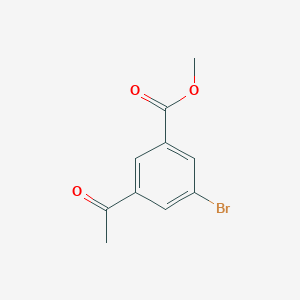

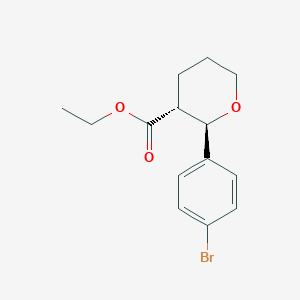
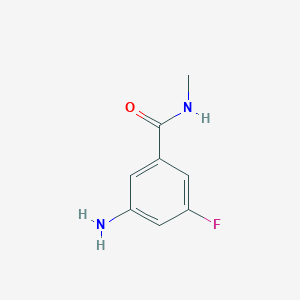
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
